N-(3-bromophenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(3-bromophenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H12BrNO2S and its molecular weight is 326.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Benzonitriles
N-(3-bromophenyl)-4-methylbenzenesulfonamide is used in the synthesis of various benzonitriles, which are important in pharmaceutical intermediates. The compound has been utilized as an electrophilic cyanation reagent for converting (hetero)aryl bromides into benzonitriles through Grignard reagents, demonstrating good yields even with complex substrates (Anbarasan, Neumann, & Beller, 2011).
Anticholinesterase and Antioxidant Activities
In another study, derivatives of this compound, specifically N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, were synthesized and assessed for their anticholinesterase and antioxidant effects. The compounds showed inhibitory effects against acetylcholinesterase and butyrylcholinesterase, and antioxidant effects were observed in assays (Mphahlele, Gildenhuys, & Zamisa, 2021).
HIV-1 Infection Prevention
The compound's derivatives have been investigated for their potential use in preventing HIV-1 infection. A specific derivative, 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, was synthesized and characterized for its bioactivity, indicating its potential as a candidate for drug development in this area (Cheng De-ju, 2015).
Enzyme Inhibition Studies
A series of N-substituted derivatives of the compound were synthesized and evaluated for their enzyme inhibition potential. These studies focused on acetylcholinesterase and α-glucosidase inhibition, with several compounds exhibiting excellent potential against these enzymes (Riaz, 2020).
Antibacterial and Lipoxygenase Inhibition
Research has also explored the antibacterial properties and lipoxygenase inhibition potential of this compound derivatives. These studies have identified several compounds with good inhibitory activity against various bacterial strains and decent inhibition against the lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
Properties
IUPAC Name |
N-(3-bromophenyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZNLTGGGCUOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324087 | |
Record name | N-(3-bromophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-48-7 | |
Record name | 7510-48-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-bromophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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